molecular formula C12H12FN3O B12642342 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol CAS No. 920512-03-4

2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol

Cat. No.: B12642342
CAS No.: 920512-03-4
M. Wt: 233.24 g/mol
InChI Key: FNWRVLNAXOHPHU-UHFFFAOYSA-N
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Description

2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is a fluorinated phenolic compound featuring a pyridine ring substituted with a fluorine atom at position 5 and an aminomethyl linker bridging the phenol and pyridine moieties. This structure combines electron-withdrawing (fluorine) and electron-donating (amino, hydroxyl) groups, influencing its physicochemical and biological properties. Such compounds are often explored for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

CAS No.

920512-03-4

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-amino-5-[[(5-fluoropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12FN3O/c13-9-2-4-12(16-7-9)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,17H,6,14H2,(H,15,16)

InChI Key

FNWRVLNAXOHPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=C2)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group results in the formation of an amino group.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized into three groups: fluorophenol derivatives, pyridine-linked aminomethyl phenols, and heterocyclic hybrids. Key examples include:

Compound Name Structural Features Key Differences from Target Compound Reference ID
2-Amino-5-(4-acetylphenylazo)-thiazole Thiazole core with acetylphenylazo substituent Replaces pyridine with thiazole; lacks fluorine
4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol Fluorophenol-Schiff base with pyridine Imine linker instead of aminomethyl; fluorine at C4
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol Pyrimidine core with methoxyphenyl and fluorobenzyloxy groups Larger heterocycle (pyrimidine); additional methoxy group

Analysis: The target compound’s aminomethyl bridge enhances conformational flexibility compared to rigid imine linkers (e.g., ). Fluorine at the pyridine’s C5 position may improve metabolic stability over non-fluorinated analogs .

Comparison with Other Methods :

  • Thiazole derivatives (e.g., ) require diazo coupling, which is sensitive to pH and temperature.
  • Pyrimidine-based analogs (e.g., ) employ Suzuki-Miyaura cross-coupling, offering higher regioselectivity but requiring boronic acid intermediates.
Physicochemical Properties

Data from analogous compounds (melting points, solubility):

Compound Class Melting Point (°C) Molecular Weight (g/mol) Solubility (PBS, pH 7.4) Reference ID
Pyridine-linked fluorophenols 268–287 466–545 Moderate
Thiazole derivatives 220–245 246–320 Low
Pyrimidine hybrids 190–210 400–480 High

Biological Activity

2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12FN3O
  • CAS Number : 69342601

Its structure includes an amino group, a fluoropyridine moiety, and a phenolic component, which may contribute to its biological activity.

The biological activity of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is primarily attributed to its interaction with various biological targets:

  • Histone Deacetylase Inhibition : The introduction of fluorine in similar compounds has been shown to enhance potency against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against prostate and bladder cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
HDAC InhibitionVarious HDAC isoforms< 10
AnticancerBladder Cancer (e.g., T24 cell line)8.4
AnticancerProstate Cancer (e.g., DU145 line)5.7

Case Study 1: Anticancer Properties

A study evaluated the efficacy of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol derivatives against a panel of cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its anticancer activity. For instance, a derivative with an additional methoxy group showed increased potency against bladder cancer cells with an IC50 value of 13 μM, while maintaining low toxicity in normal fibroblast cells (IC50 > 100 μM) .

Case Study 2: Mechanism Exploration

Another research focused on the mechanism of action for fluorinated derivatives similar to 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol. It was found that fluorination increased lipophilicity, which improved cellular uptake and enhanced HDAC inhibition, thereby promoting apoptosis in cancer cells .

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